Di-o-tolylchlorophosphine

Catalog No.
S3356633
CAS No.
36042-94-1
M.F
C14H14ClP
M. Wt
248.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-o-tolylchlorophosphine

CAS Number

36042-94-1

Product Name

Di-o-tolylchlorophosphine

IUPAC Name

chloro-bis(2-methylphenyl)phosphane

Molecular Formula

C14H14ClP

Molecular Weight

248.69 g/mol

InChI

InChI=1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

KAAGXBGJRWFWPT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl

Phosphine compounds, like Di-o-tolylchlorophosphine, are generally used as ligands in the field of catalysis . They can form complexes with transition metals, which are then used to catalyze various chemical reactions . The specific procedures for using these catalysts can vary widely depending on the reaction being catalyzed.

In pharmaceuticals, compounds like Di-o-tolylchlorophosphine could potentially be used in the synthesis of new drugs . The specific methods of application would depend on the drug being synthesized.

In agrochemicals, phosphine compounds could potentially be used in the synthesis of new pesticides or fertilizers . Again, the specific methods of application would depend on the product being synthesized.

In dye stuff, phosphine compounds could potentially be used in the synthesis of new dyes . The specific methods of application would depend on the dye being synthesized.

In drug delivery, phosphine compounds could potentially be used in the development of new drug delivery systems . The specific methods of application would depend on the delivery system being developed.

Di-o-tolylchlorophosphine is an organophosphorus compound with the molecular formula C14H14ClPC_{14}H_{14}ClP and a molecular weight of 248.69 g/mol. It is characterized by the presence of two o-tolyl groups attached to a phosphorus atom, along with a chlorine substituent. The compound appears as a viscous liquid, typically white to yellow in color, and has a melting point of approximately 57°C and a boiling point ranging from 174 to 178°C at reduced pressure (3 mmHg) . Its structure can be represented as follows:

  • Chemical Structure:
    • InChI: InChI=1/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3

Di-o-tolylchlorophosphine is known for its utility in various

, primarily involving nucleophilic substitutions and coupling reactions. Some notable reactions include:

  • Nucleophilic Addition: It can act as a phosphating agent, participating in nucleophilic addition reactions .
  • Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions to form C-C and C-N bonds, similar to other phosphine derivatives .

The reactivity of di-o-tolylchlorophosphine is influenced by its phosphorus center, which can undergo oxidation or coordination with various metals.

Di-o-tolylchlorophosphine can be synthesized through several methods:

  • Phosphorylation of Aromatic Compounds: This involves the reaction of phosphorus trichloride with o-toluidines under controlled conditions.
  • Chlorination of Phosphorus Compounds: Chlorination reactions can be performed on bis(o-tolyl)phosphine to yield di-o-tolylchlorophosphine .

The synthesis typically requires careful handling due to the moisture sensitivity of the starting materials and the hazardous nature of phosphorus chlorides.

Di-o-tolylchlorophosphine finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.
  • Pharmaceuticals: Its derivatives may be explored for potential use in drug development due to their reactivity and ability to form complex structures.
  • Agricultural Chemistry: As an organophosphorus compound, it may have applications in agrochemicals, though specific uses need further exploration .

Research on interaction studies involving di-o-tolylchlorophosphine primarily focuses on its reactivity with metals and other nucleophiles. The compound’s ability to coordinate with transition metals makes it valuable in catalysis and organic synthesis. Understanding these interactions helps elucidate its role in various chemical transformations.

Di-o-tolylchlorophosphine shares structural similarities with other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Di-p-tolylchlorophosphineTwo p-tolyl groupsDifferent substitution pattern affects reactivity
Bis(2-methylphenyl)phosphinous chlorideTwo 2-methylphenyl groupsIncreased steric hindrance compared to di-o-tolyl
Dichlorobis(tri-o-tolylphosphine)palladium(II)Tri-o-tolyl groups + PalladiumActs as a catalyst in more complex cross-coupling reactions

Di-o-tolylchlorophosphine is unique due to its specific arrangement of o-tolyl groups and its resultant chemical properties that facilitate diverse applications in organic chemistry.

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Chloro-bis(2-methylphenyl)phosphane

Dates

Modify: 2023-08-19

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